1-(2,6-Dibromobenzyl)piperidine
Overview
Description
1-(2,6-Dibromobenzyl)piperidine is a chemical compound with the molecular formula C12H15Br2N It is a derivative of piperidine, a six-membered heterocyclic amine, and contains two bromine atoms attached to the benzyl group
Mechanism of Action
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of 1-(2,6-Dibromobenzyl)piperidine with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of physiological processes, but the downstream effects of this compound are yet to be determined .
Preparation Methods
1-(2,6-Dibromobenzyl)piperidine can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dibromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
1-(2,6-Dibromobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
1-(2,6-Dibromobenzyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(2,6-Dibromobenzyl)piperidine can be compared with other similar compounds, such as:
1-(2,4-Dibromobenzyl)piperidine: This compound has bromine atoms at the 2 and 4 positions of the benzyl group instead of the 2 and 6 positions. The difference in bromine atom positions can lead to variations in chemical reactivity and biological activity.
1-(2,6-Dichlorobenzyl)piperidine: This compound has chlorine atoms instead of bromine atoms on the benzyl group. The presence of chlorine atoms can affect the compound’s chemical properties and interactions with biological targets.
1-Benzylpiperidine: This compound lacks the halogen atoms on the benzyl group.
This compound stands out due to the presence of bromine atoms, which can significantly influence its chemical and biological properties, making it a unique compound for various applications.
Properties
IUPAC Name |
1-[(2,6-dibromophenyl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOILKQPJKVZIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC=C2Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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